Cas no 15542-16-2 (Phenol,4,4'-(1,2-dimethyl-1,2-ethanediyl)bis-, (R*,R*)-(+)- (9CI))
15542-16-2 structure
Product Name:Phenol,4,4'-(1,2-dimethyl-1,2-ethanediyl)bis-, (R*,R*)-(+)- (9CI)
CAS-nummer:15542-16-2
MF:C16H18O2
MW:242.312924861908
CID:143748
PubChem ID:197049
Update Time:2025-04-19
Phenol,4,4'-(1,2-dimethyl-1,2-ethanediyl)bis-, (R*,R*)-(+)- (9CI) Chemische en fysische eigenschappen
Naam en identificatie
-
- Phenol,4,4'-(1,2-dimethyl-1,2-ethanediyl)bis-, (R*,R*)-(+)- (9CI)
- UNII-9S69QHQ4DU
- 5776-76-1
- racemic-4,4'-(1,2-Dimethylethylene)diphenol
- DTXSID80935205
- PHENOL, 4,4'-(1,2-DIMETHYLETHYLENE)DI-, (+/-)-
- PHENOL, 4,4'-(1,2-DIMETHYL-1,2-ETHANEDIYL)BIS-, (R*,R*)-
- Butestrol
- D-Dma
- L-alpha,alpha'-Dimethyl-4,4'-dihydroxybibenzyl
- Phenol, 4,4'-(1,2-dimethylethylene)di-, (+)-
- (+/-)-.ALPHA.,.ALPHA.'-DIMETHYL-4,4'-DIHYDROXYBIBENZYL
- racemic-Butestrol
- DL-Dma
- PHENOL, 4,4'-(1,2-DIMETHYL-1,2-ETHANEDIYL)BIS-, (R*,R*)-(+/-)-
- racemic-Butoestrol
- L-Dma
- (-)-4,4'-(1,2-Dimethylethylene)diphenol
- Phenol, 4,4'-(1,2-dimethylethylene)di-, (+-)-
- RACEMIC BUTESTROL
- (+)-4,4'-(1,2-Dimethylethylene)diphenol
- 4,4'-(Butane-2,3-diyl)diphenol
- DL-Butestrol
- Phenol, 4,4'-(1,2-dimethylethylene)di-, racemic-
- RAC-BUTESTROL
- Phenol, 4,4'-(1,2-dimethylethylene)di-, (-)-
- (+-)-4,4'-(1,2-Dimethylethylene)diphenol
- DTXSID101337413
- DL-alpha,alpha'-Dimethyl-4,4'-dihydroxybibenzyl
- 17808-24-1
- 15542-16-2
- 9S69QHQ4DU
- D-alpha,alpha'-Dimethyl-4,4'-dihydroxybibenzyl
-
- Inchi: 1S/C16H18O2/c1-11(13-3-7-15(17)8-4-13)12(2)14-5-9-16(18)10-6-14/h3-12,17-18H,1-2H3/t11-,12-/m1/s1
- InChI-sleutel: GDUYFVYTXYOMSJ-VXGBXAGGSA-N
- LACHT: OC1C=CC(=CC=1)[C@H](C)[C@@H](C)C1C=CC(=CC=1)O
Berekende eigenschappen
- Exacte massa: 242.131
- Monoisotopische massa: 242.131
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 18
- Aantal draaibare bindingen: 3
- Complexiteit: 212
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 2
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 4.1
- Topologisch pooloppervlak: 40.5Ų
Experimentele eigenschappen
- Dichtheid: 1.13
- Kookpunt: 372.2°Cat760mmHg
- Vlampunt: 172.7°C
- Brekindex: 1.6
Phenol,4,4'-(1,2-dimethyl-1,2-ethanediyl)bis-, (R*,R*)-(+)- (9CI) Gerelateerde literatuur
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
-
Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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